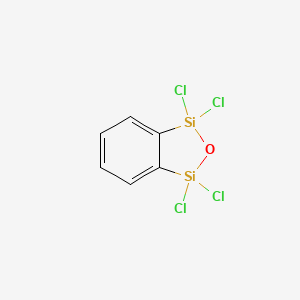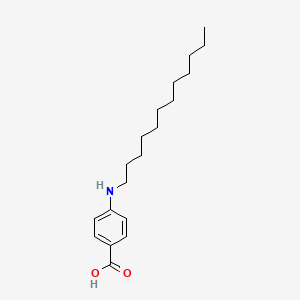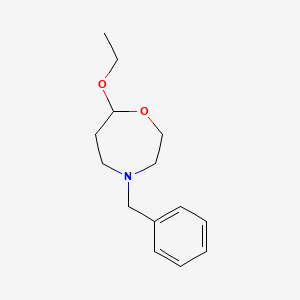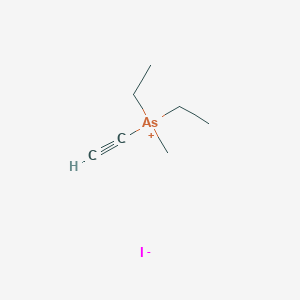![molecular formula C15H36NPSi B14628235 Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane CAS No. 53561-54-9](/img/structure/B14628235.png)
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to three 2-methylpropyl groups and one trimethylsilyl-imino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with 2-methylpropyl and trimethylsilyl-imino reagents. One common method involves the use of trimethylchlorosilane and a suitable phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: It can be reduced to form phosphane derivatives with lower oxidation states.
Substitution: The trimethylsilyl-imino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphane oxides, reduced phosphane derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems involving phosphorus-containing compounds.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane and trimethylsilyl-imino groups. These interactions can lead to the formation of stable complexes with metals and other substrates, facilitating various chemical transformations. The pathways involved include coordination to metal centers and participation in redox reactions.
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)phosphine: Similar in structure but with trimethylsilyl groups instead of 2-methylpropyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains trimethoxyphenyl groups instead of 2-methylpropyl groups.
Tris(2-(trimethylsilyl)phenyl)phosphine: Features trimethylsilyl-phenyl groups.
Uniqueness
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane is unique due to the combination of 2-methylpropyl and trimethylsilyl-imino groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
53561-54-9 |
|---|---|
分子式 |
C15H36NPSi |
分子量 |
289.51 g/mol |
IUPAC名 |
tris(2-methylpropyl)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C15H36NPSi/c1-13(2)10-17(11-14(3)4,12-15(5)6)16-18(7,8)9/h13-15H,10-12H2,1-9H3 |
InChIキー |
UOKUAZJCRIBWJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CP(=N[Si](C)(C)C)(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)









![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
